molecular formula C7H9ClINO B3289007 O-(2-Iodobenzyl)hydroxylamine hydrochloride CAS No. 854382-33-5

O-(2-Iodobenzyl)hydroxylamine hydrochloride

Cat. No.: B3289007
CAS No.: 854382-33-5
M. Wt: 285.51 g/mol
InChI Key: VTIQMKPRPSMRJT-UHFFFAOYSA-N
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Description

O-(2-Iodobenzyl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C7H9ClINO and its molecular weight is 285.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.94174 g/mol and the complexity rating of the compound is 99.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation of Hydroxylamines

O-(2-Iodobenzyl)hydroxylamine hydrochloride is explored in the context of the oxidation of hydroxylamines. Parmeggiani, Matassini, Cardona, and Goti (2017) demonstrated the use of o-Iodoxybenzoic acid (IBX) as a powerful tool for the oxidation of hydroxylamines. This method is efficient for various carbohydrate-derived N,N-disubstituted hydroxylamines, including cyclic, acyclic, and functionalized ones, to produce corresponding nitrones with good yields and regioselectivity (Parmeggiani et al., 2017).

Application in Photo-Oxidation Studies

The application of similar hydroxylamine hydrochlorides in photo-oxidation studies is significant. Alvarez, Borrás, Viidanoja, and Hjorth (2009) used O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride in the sampling and quantification of unsaturated 1,4-dicarbonyl products obtained in the photo-oxidation of furan and its derivatives. This study demonstrates the environmental implications of such compounds (Alvarez et al., 2009).

Use in Derivatization for Analysis

This compound and its derivatives play a role in the derivatization process for analytical purposes. Youngdale (1976) used O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride for derivatizing keto steroids for analysis by electron-capture GLC (Youngdale, 1976).

Application in Photoinduced Hydroxylaminolysis

The compound has been studied for its role in photoinduced hydroxylaminolysis. Dyukova and Druzhko (2010) explored its use in bacteriorhodopsin-based media, demonstrating its potential in the optical processing field as a medium suitable for write-once recording (Dyukova & Druzhko, 2010).

Synthesis of N-Hydroxylacridine Derivatives

Shi, Mou, Zhuang, and Wang (2005) synthesized N-Hydroxylacridinedione derivatives using hydroxylamine hydrochloride, highlighting its utility in creating environmentally friendly reactions (Shi et al., 2005).

Synthesis of Enantiopure o‐Hydroxybenzylamines

Palmieri (1999) synthesized enantiopure o-hydroxybenzylamines by diastereoselective reduction of 2-imidoylphenols, where this compound derivatives can be relevant (Palmieri, 1999).

Other Applications

  • Electrochemical conversion studies(Miralles-Roch, Tallec, & Tardivel, 1993) and catalytic substitution/cyclization sequences in synthesis (Wang et al., 2017) also showcase the versatility of hydroxylamine derivatives in various chemical processes and analyses (Miralles-Roch et al., 1993); (Wang et al., 2017).

Properties

IUPAC Name

O-[(2-iodophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIQMKPRPSMRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669571
Record name O-[(2-Iodophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854382-33-5
Record name O-[(2-Iodophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2-Iodobenzyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(2-Iodobenzyl)hydroxylamine hydrochloride
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O-(2-Iodobenzyl)hydroxylamine hydrochloride
Reactant of Route 4
O-(2-Iodobenzyl)hydroxylamine hydrochloride
Reactant of Route 5
O-(2-Iodobenzyl)hydroxylamine hydrochloride
Reactant of Route 6
O-(2-Iodobenzyl)hydroxylamine hydrochloride

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